Product packaging for Bromfenac N-|A-D-Glucoside(Cat. No.:CAS No. 212266-82-5)

Bromfenac N-|A-D-Glucoside

Cat. No.: B587679
CAS No.: 212266-82-5
M. Wt: 496.31
InChI Key: MYPFOYDRLGWLCK-LNCSSOGTSA-N
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Description

Overview of Glycosylation as a Pivotal Biotransformation Pathway in Chemical Biology

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to molecules, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes. beilstein-journals.org This process is not a template-driven event like protein translation but is dynamically regulated by the metabolic flux of precursor pathways. biorxiv.org In the context of chemical biology, glycosylation is a key mechanism in the Phase II metabolism of xenobiotics, including drugs, toxins, and other foreign substances. nih.gov This biotransformation generally increases the polarity and water solubility of the xenobiotic, facilitating its excretion from the body and often rendering it less toxic. nih.govnih.gov

The synthesis of glycans is a complex process involving over 200 enzymes and is intricately linked with cellular metabolism, particularly glucose metabolism through the hexosamine biosynthetic pathway (HBP). iupac.org This pathway produces UDP-GlcNAc (uridine diphosphate (B83284) N-acetylglucosamine), a crucial building block for glycans, highlighting the role of glycosylation as a sensor of the cell's metabolic state. iupac.orgresearchgate.net Enzymes such as glycosyltransferases and glycosidases are central to this process, catalyzing the transfer of sugar moieties to acceptor molecules with high regio- and stereoselectivity. beilstein-journals.org

The Significance of N-Glycosidation in Xenobiotic Metabolism Research

While O-glycosylation (attachment to a hydroxyl group) is a common metabolic pathway, N-glycosidation, the formation of a glycosidic bond with a nitrogen atom, represents a significant, though sometimes less common, route of xenobiotic metabolism. synzeal.com N-glycosidic conjugates are formed with xenobiotics containing amine functionalities. synzeal.com This process is catalyzed by specific UDP-glycosyltransferases (UGTs). synzeal.com

The formation of N-glycosides can have profound implications for the biological activity and disposition of a xenobiotic. For instance, N-glycosylation can alter the parent compound's pharmacological profile or lead to the formation of stable metabolites with their own biological effects. dntb.gov.ua In plants, N-glucosylation is a well-established pathway for the metabolism of herbicides and pollutants. synzeal.com In humans, the study of N-glycosidation is crucial for understanding drug metabolism, as it can influence a drug's efficacy and potential for toxicity. nih.gov The identification and characterization of these N-glycosylated metabolites are therefore essential in drug discovery and development. nih.gov

Defining Bromfenac (B1205295) N-Glucoside as a Compound of Academic Research Interest

Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, primarily COX-2, to block prostaglandin (B15479496) synthesis. wikipedia.orgnih.gov While the metabolism of many NSAIDs involves the formation of acyl glucuronides, research has identified an unusual metabolic pathway for Bromfenac in rats, leading to the formation of Bromfenac N-β-D-glucoside. nih.govselleckchem.com This discovery has positioned Bromfenac N-glucoside as a compound of significant academic research interest.

The formation of an N-glucoside, as opposed to the more typical acyl glucuronide, raises questions about the specific enzymatic pathways involved and the potential physiological and toxicological implications of this metabolite. The chemical structure of Bromfenac N-β-D-glucoside has been identified as 2-(3-(4-Bromobenzoyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)phenyl)acetic acid. synzeal.com Its unique nature as a metabolite of a widely recognized drug makes it a valuable subject for studying the nuances of xenobiotic N-glycosidation.

PropertyValue
Chemical Name 2-(3-(4-Bromobenzoyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)phenyl)acetic acid
Molecular Formula C21H22BrNO8
Molecular Weight 496.31 g/mol
CAS Number 212266-82-5

Research Paradigms and Theoretical Frameworks for Studying N-Glucoside Conjugates

The study of N-glucoside conjugates like Bromfenac N-glucoside is typically approached through a combination of experimental and computational research paradigms. cam.ac.uk This integrated approach is necessary to build a comprehensive understanding of their formation, structure, and function.

Experimental Paradigms:

In Vitro Metabolism Studies: These studies utilize systems like liver microsomes or recombinant enzymes (e.g., UGTs) to investigate the formation of N-glucosides and identify the specific enzymes responsible. nih.gov

In Vivo Studies: Animal models, such as rats, are used to study the metabolic fate of the parent drug and identify metabolites like Bromfenac N-glucoside in biological matrices such as bile and urine. nih.govglpbio.com

Analytical Chemistry: Advanced analytical techniques are crucial for the isolation, identification, and quantification of N-glucoside conjugates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for structural elucidation. nih.govveeprho.com

Theoretical and Computational Frameworks:

Molecular Modeling: Computational chemistry methods are employed to predict metabolic pathways and understand the interactions between the xenobiotic and metabolizing enzymes. americanpharmaceuticalreview.com These models can help identify potential sites of metabolism on a molecule. cam.ac.uk

Conformational Analysis: Techniques like molecular dynamics (MD) simulations are used to investigate the three-dimensional structure and flexibility of N-glucoside conjugates. nih.gov The conformation of the glycosidic bond is influenced by steric and stereoelectronic effects, which in turn can affect the molecule's biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: These models aim to correlate the chemical structure of compounds with their metabolic fate or biological activity, aiding in the prediction of metabolism for new chemical entities. cam.ac.uk

The overarching research paradigm is often post-positivist, acknowledging that while an objective reality exists, our understanding of it is imperfect and can be refined through rigorous experimentation and modeling. wikipedia.org This paradigm supports the iterative process of forming hypotheses based on computational models and testing them through in vitro and in vivo experiments.

Detailed Research Findings

The investigation of Bromfenac N-β-D-glucoside, while still an emerging area, has yielded some key findings primarily from studies on the metabolism of the parent compound, Bromfenac.

Isolation and Identification

The primary evidence for the existence of Bromfenac N-glucoside comes from a study investigating the metabolic profile of Bromfenac in rats. Following intravenous administration of 14C-labeled Bromfenac, a major, acid-labile metabolite was discovered in the bile. nih.gov This metabolite was isolated and, through characterization, was identified as the unusual N-glucoside conjugate of Bromfenac. nih.gov This was a significant finding, as most compounds with a similar structure are metabolized to acyl glucuronides. nih.gov

Enzymatic Formation

While the specific human enzymes responsible for the formation of Bromfenac N-glucoside have not been definitively identified in the literature, the formation of N-glucosides from xenobiotics is generally catalyzed by UDP-glucosyltransferases (UGTs). synzeal.com In vitro studies on Bromfenac metabolism have shown that it is a substrate for various enzymes, including CYP2C9 and UGT2B7. americanpharmaceuticalreview.comnih.gov However, these studies focused on other metabolic pathways. Further research is needed to pinpoint the specific UGT isoform(s) responsible for the N-glucosidation of Bromfenac.

Physicochemical and Conformational Properties

Detailed experimental data on the physicochemical properties of isolated Bromfenac N-β-D-glucoside are scarce. However, based on its structure, it is expected to have significantly increased water solubility compared to the parent drug, Bromfenac, due to the presence of the hydrophilic glucose moiety. This is a general characteristic of glycosylated metabolites. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22BrNO8 B587679 Bromfenac N-|A-D-Glucoside CAS No. 212266-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-bromobenzoyl)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)/t14-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPFOYDRLGWLCK-LNCSSOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747212
Record name N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212266-82-5
Record name N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for Bromfenac N Glucoside and Analogs

Methodological Approaches to the Chemical Synthesis of N-Glycosidic Bonds in Complex Systems

The formation of an N-glycosidic bond, which links a sugar to an aglycone through a nitrogen atom, is a cornerstone of synthesizing a wide array of biologically important molecules, including nucleosides and glycoproteins. tandfonline.comusu.edu The synthesis of N-aryl glycosides, such as Bromfenac (B1205295) N-glucoside, presents unique challenges, primarily centered on controlling the stereochemistry at the anomeric carbon and achieving high yields. tandfonline.com

Stereoselective Glycosylation Methods for N-Linked Carbohydrates

Achieving stereoselectivity in N-glycosylation is critical, as the anomeric configuration (α or β) of the sugar moiety can significantly influence the biological activity of the resulting glycoconjugate. Several factors, including the nature of the glycosyl donor, the protecting groups on the sugar, the reaction conditions, and the catalyst, all play a role in determining the stereochemical outcome. researchgate.net

One of the most direct methods for synthesizing N-aryl glycosylamines involves the condensation of an aryl amine with an unprotected sugar. researchgate.net This reaction is typically catalyzed by a protic or Lewis acid in a polar solvent. The stereoselectivity of this method can be influenced by the anomeric effect, which often thermodynamically favors the α-anomer. wikipedia.orgresearchgate.net However, achieving high stereoselectivity can be challenging, and mixtures of anomers are common. researchgate.net

More sophisticated methods utilize activated glycosyl donors with specific protecting groups to direct the stereochemical outcome. For instance, the use of a participating group (e.g., an acetyl group) at the C-2 position of the glucose donor can promote the formation of the 1,2-trans product (the β-anomer for glucose) via the formation of a cyclic oxonium ion intermediate. Conversely, non-participating groups (like benzyl (B1604629) or azide) at C-2 tend to favor the formation of the 1,2-cis product (the α-anomer). researchgate.netresearchgate.net

Recent advancements in reagent-controlled glycosylation offer alternative strategies. ntu.edu.sg For example, the use of specific catalysts or solvents can override the inherent preferences of the substrates. acs.org Bifunctional organocatalysts, such as chiral thiourea (B124793) derivatives, have been shown to facilitate stereoselective glycosylation by forming hydrogen bonds with the glycosyl donor, thereby directing the nucleophilic attack of the acceptor from a specific face. ntu.edu.sg

MethodGlycosyl DonorKey FeaturesTypical Stereoselectivity
Direct Condensation Unprotected SugarSimple, acid-catalyzed reaction. researchgate.netOften results in anomeric mixtures, thermodynamically controlled. researchgate.net
Neighboring Group Participation C-2 Acyl-protected SugarFormation of a stable cyclic intermediate leads to 1,2-trans products.High β-selectivity for glucose. researchgate.net
Non-Participating Group C-2 Alkyl/Azide-protected SugarProceeds via an oxocarbenium ion, stereochemistry influenced by solvent and catalyst. researchgate.netOften favors the α-anomer (anomeric effect). researchgate.net
[3+2] Cycloaddition Glycosyl AzideForms a triazole ring as the N-aryl linkage, not a direct N-glycosidic bond. tandfonline.comHigh stereocontrol, versatile. tandfonline.com
Organocatalysis Glycal DonorsBifunctional catalysts (e.g., thiourea) control stereoselectivity through H-bonding. ntu.edu.sgCan be tuned for high α or β selectivity. ntu.edu.sg

Synthetic Routes for Bromfenac N-Glucoside and Related Derivatives

The synthesis of Bromfenac N-glucoside, chemically named 2-(3-(4-Bromobenzoyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)phenyl)acetic acid, involves the coupling of the Bromfenac molecule with a glucose derivative. cleanchemlab.com Given that Bromfenac contains a primary aromatic amine, the direct condensation method is a plausible route. patsnap.comchemicalbook.compatsnap.comgoogle.com

A potential synthetic pathway would involve reacting Bromfenac with D-glucose in a suitable solvent like ethanol (B145695) or methanol, with catalytic amounts of an acid such as acetic acid or hydrochloric acid. The reaction would proceed through the formation of a Schiff base intermediate, followed by cyclization to form the N-glucoside. Subsequent purification would be necessary to isolate the desired product from unreacted starting materials and potential side products.

For a more controlled and stereoselective synthesis, a protected glucose derivative would be employed. For example, per-O-acetylated glucose (pentaacetylglucose) can be converted into a glycosyl halide (e.g., acetobromo-α-D-glucose). This activated glycosyl donor could then react with Bromfenac in the presence of a promoter, such as a silver or mercury salt. The acetyl groups at C-2 would direct the formation of the β-anomer. The final step would involve the deprotection of the acetyl groups under basic conditions (e.g., using sodium methoxide (B1231860) in methanol, a reaction known as Zemplén deacetylation) to yield the final Bromfenac N-β-D-glucoside.

Enzymatic Synthesis of N-Glucoside Conjugates for Research Applications

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the formation of glycosidic bonds. beilstein-journals.org Glycosyltransferases and glycoside hydrolases are the primary classes of enzymes utilized for these biocatalytic transformations. beilstein-journals.org

Glycosyltransferase-Mediated Glucosidation for Regioselective Synthesis

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to an acceptor molecule. fiveable.me Uridine diphosphate-glycosyltransferases (UGTs) are particularly relevant as they use UDP-glucose, a common activated sugar donor. nih.gov

In plants, UGTs play a crucial role in hormone homeostasis by glycosylating phytohormones like cytokinins. researchgate.net For example, UGT76C1 and UGT76C2 from Arabidopsis thaliana have been identified to catalyze the formation of N7- and N9-glucosides of cytokinins. researchgate.net These enzymes exhibit high regioselectivity, attaching the glucose molecule to specific nitrogen atoms within the cytokinin's purine (B94841) ring structure. nih.gov This high degree of selectivity is a major advantage over chemical methods, which often require complex protection and deprotection steps to achieve similar results. While specific GTs for the N-glucosidation of Bromfenac have not been identified, the existing knowledge on UGTs provides a strong foundation for enzyme screening and engineering efforts to develop a biocatalyst for its synthesis.

Biocatalytic Platforms for N-Glucoside Production

The development of biocatalytic platforms, utilizing either isolated enzymes or whole-cell systems, is a promising approach for the sustainable production of N-glucosides. Whole-cell biocatalysis, where the necessary enzymes are expressed within a microbial host like E. coli or Bacillus subtilis, can be particularly cost-effective as it eliminates the need for enzyme purification and can facilitate the regeneration of required cofactors. nih.gov

A whole-cell system for Bromfenac N-glucoside production would involve engineering a microbial strain to express a suitable glycosyltransferase. The cells would be cultured and then supplied with Bromfenac and a glucose source. The cellular machinery would convert the glucose into the necessary activated sugar donor (e.g., UDP-glucose), which the expressed GT would then use to glycosylate the Bromfenac. Optimizing reaction conditions such as pH, temperature, and substrate concentrations would be crucial to maximize the yield and efficiency of the biotransformation. ascend-biotech.com Such platforms offer a more environmentally friendly alternative to traditional chemical synthesis, which often involves harsh reagents and generates significant waste. nih.gov

Rational Design and Synthesis of Bromfenac N-Glucoside Analogs for Structure-Activity Probing

The rational design and synthesis of analogs are fundamental to understanding the structure-activity relationships (SAR) of a parent compound. nih.govnih.gov For Bromfenac N-glucoside, analogs can be designed by modifying either the Bromfenac aglycone or the glucose moiety. The goal of these modifications is to probe how changes in stereochemistry, linker length, or functional groups impact the compound's biological properties. geneonline.comiastate.edu

Modifications to the Glycone Moiety:

Anomeric Configuration: Synthesizing both the α- and β-anomers of Bromfenac N-glucoside using the stereoselective methods described in section 2.1.1 would be a primary step. Comparing the biological activities of these two isomers would reveal the importance of the anomeric stereocenter.

Sugar Identity: The glucose unit could be replaced with other monosaccharides such as galactose, mannose, or xylose. This would probe the influence of the hydroxyl group orientations on the sugar ring.

Deoxy Sugars: Synthesis with deoxy-sugars (e.g., 2-deoxy-glucose) would explore the role of specific hydroxyl groups in target binding or solubility.

Modifications to the Aglycone (Bromfenac) Moiety:

Halogen Substitution: The bromine atom on the benzoyl ring could be replaced with other halogens (F, Cl, I) or removed entirely to assess the impact of this group on activity.

Phenylacetic Acid Group: The carboxylic acid could be esterified or converted to an amide to study the importance of this acidic center.

The synthesis of these analogs would leverage the chemical and enzymatic methods previously discussed. For example, a library of Bromfenac analogs could be screened as substrates for a glycosyltransferase to enzymatically generate a corresponding library of N-glycosides. The systematic evaluation of these analogs would provide valuable insights into the key structural features required for the desired biological effect.

Chemoenzymatic Hybrid Approaches in N-Glucoside Synthesis

The synthesis of N-glucosides, including potential routes to Bromfenac N-Glucoside, can be effectively achieved through chemoenzymatic strategies that primarily utilize glycosyltransferases or transglycosylases. These enzymes catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule, in this case, the aromatic amine of Bromfenac. wikipedia.org

Glycosyltransferases (GTs):

Glycosyltransferases are a class of enzymes that catalyze the transfer of monosaccharide units from activated sugar donors, such as UDP-glucose, to an acceptor molecule. wikipedia.orgwisc.edu The reaction is highly specific, ensuring the formation of a defined stereochemical linkage (α or β) at the anomeric center. For the synthesis of Bromfenac N-Glucoside, a glycosyltransferase capable of recognizing aromatic amines as acceptor substrates would be required. The general mechanism involves the enzyme binding both the activated sugar donor and the Bromfenac molecule, facilitating the nucleophilic attack of the amine group on the anomeric carbon of the sugar. researchgate.net

The advantages of using glycosyltransferases include:

High Regio- and Stereoselectivity: Enzymes can precisely target the amine group of Bromfenac and form the N-glycosidic bond with the correct stereochemistry.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions, which helps to preserve the integrity of the drug molecule.

However, the practical application of glycosyltransferases can be limited by the availability of suitable enzymes with the desired substrate specificity and the high cost of nucleotide sugar donors. wisc.edu

Transglycosylases:

An alternative enzymatic approach involves the use of transglycosylases, which are often glycoside hydrolases that can catalyze a transglycosylation reaction under specific conditions. cazypedia.org In this kinetically controlled process, the enzyme cleaves a donor substrate (e.g., a simple sugar or an activated glycoside) and transfers the sugar moiety to an acceptor molecule instead of water. researchgate.net For the synthesis of Bromfenac N-Glucoside, a transglycosylase could transfer a glucose unit from a readily available donor to the Bromfenac amine.

Research on α-glucosidases from organisms like Aspergillus niger has demonstrated their transglucosylation activity, producing various oligosaccharides. nih.govresearchgate.net While these studies primarily focus on O-glycosylation, the underlying principle of enzymatic sugar transfer could be adapted for N-glycosylation with appropriate enzyme engineering and selection.

A Plausible Chemoenzymatic Strategy for Bromfenac N-Glucoside:

A hypothetical chemoenzymatic route for the synthesis of Bromfenac N-Glucoside could involve the following steps:

Chemical Synthesis of Bromfenac: The parent drug molecule, Bromfenac, is synthesized using established organic chemistry methods.

Enzymatic Glucosylation: The synthesized Bromfenac is then used as a substrate in an enzymatic reaction.

Using a Glycosyltransferase: Bromfenac and an activated sugar donor like UDP-glucose are incubated with a suitable N-glycosyltransferase. The enzyme catalyzes the direct transfer of the glucose moiety to the amine group of Bromfenac.

Using a Transglycosylase: Bromfenac and a suitable glucose donor (e.g., maltose) are incubated with a transglycosylase. The enzyme facilitates the transfer of a glucose unit to Bromfenac.

Purification: The resulting Bromfenac N-Glucoside is then purified from the reaction mixture using chromatographic techniques.

The success of this approach would heavily depend on identifying or engineering an enzyme with high activity and selectivity towards Bromfenac as an acceptor.

Synthesis of Analogs and Derivatization:

Chemoenzymatic approaches also offer a versatile platform for the synthesis of Bromfenac N-Glucoside analogs. By using different activated sugar donors (e.g., UDP-galactose, UDP-xylose), a range of glycosylated derivatives can be produced. wisc.edu Furthermore, chemical modifications of the Bromfenac molecule prior to the enzymatic step can lead to a diverse library of analogs.

The following table summarizes the potential enzymatic approaches for the synthesis of Bromfenac N-Glucoside:

Enzyme ClassDonor SubstrateAcceptor SubstrateProductKey AdvantagesPotential Challenges
GlycosyltransferaseActivated Sugar (e.g., UDP-glucose)BromfenacBromfenac N-GlucosideHigh selectivity, mild conditionsEnzyme availability, cost of donor
TransglycosylaseSimple Sugar (e.g., maltose)BromfenacBromfenac N-GlucosideReadily available donorsLower yields, potential side reactions

Research Findings on Analogous Compounds:

Studies on the glycosylation of other aromatic amines provide valuable insights. For instance, the reaction of kynurenine, a weakly basic aromatic amine, with reducing sugars to form glycosylamines has been investigated. nih.gov While this represents a non-enzymatic glycation process, it highlights the inherent reactivity of aromatic amines towards sugars. Enzymatic methods could offer a more controlled and efficient way to achieve this transformation.

Furthermore, research into the synthesis of N-glycans for glycoproteins has led to the development of robust chemoenzymatic strategies that could be adapted for small molecule glycosylation. frontiersin.orgbohrium.com These methods often involve a combination of chemical synthesis to create core structures and enzymatic steps to elaborate the glycan chains.

Biochemical Formation and Enzymology of Bromfenac N Glucosidation

Elucidation of N-Glucosidation as a Phase II Biotransformation Pathway for Bromfenac (B1205295) in Experimental Models

Phase II biotransformation pathways are crucial for increasing the water solubility of drugs and facilitating their excretion. For bromfenac, a compound with a carboxylic acid moiety, conjugation is a primary metabolic step. Experimental studies have identified UDP-glycosyltransferases (UGTs) as the key enzymes mediating this process. nih.govnih.gov The conjugation occurs at the secondary amine of bromfenac, leading to the formation of an N-conjugate.

While the formation of an acyl glucuronide is a widely studied pathway for carboxylic acid-containing drugs, the potential for N-glucosidation—the conjugation with glucose—has also been investigated. uef.firesearchgate.net Uridine diphosphate (B83284) glucose (UDP-glucose) can serve as a sugar donor for certain UGT isoforms, resulting in a glucoside conjugate. researchgate.net Specifically for bromfenac, the formation of an N-glucoside has been reported in the literature. uni-saarland.de This reaction is a significant pathway in its metabolism, catalyzed by specific UGT enzymes. In vitro studies using human liver microsomes (HLM) have been instrumental in demonstrating that the metabolism of bromfenac is dependent on the presence of a UDP-sugar cofactor. nih.govresearchgate.net These models have shown that UGT-dependent metabolism can lead to the formation of subsequent reactive intermediates, such as bromfenac indolinone (also referred to as bromfenac lactam), which is formed following the initial conjugation step. nih.govnih.gov

Characterization of UDP-Glycosyltransferases (UGTs) Involved in N-Glucoside Formation

UDP-glycosyltransferases are a superfamily of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar to a substrate molecule. mdpi.com Their characterization is fundamental to understanding the variability in drug metabolism.

Reaction phenotyping experiments utilizing a panel of recombinant human UGT enzymes have successfully identified the specific isoforms responsible for bromfenac's conjugation. Research has pinpointed UGT2B7 as a pivotal enzyme in the metabolic activation and biotransformation of bromfenac. nih.govnih.gov Studies using recombinant UGTs demonstrated that UGT2B7 was the primary isoform showing significant depletion of the parent bromfenac compound. sci-hub.se In addition to UGT2B7, some evidence suggests a minor role for UGT1A4 in the formation of the subsequent bromfenac indolinone metabolite. sci-hub.se The UGT2B family, and particularly UGT2B7, is known to utilize both UDP-glucuronic acid (UDPGA) and UDP-glucose as sugar donors, enabling both glucuronidation and glucosidation of various substrates. researchgate.net

Table 1: UGT Isoforms Implicated in Bromfenac Biotransformation

UGT IsoformRole in Bromfenac ConjugationKey Research Findings
UGT2B7 Primary catalyzing enzyme Identified as the pivotal enzyme in the metabolic activation of bromfenac in studies with recombinant UGTs. nih.govnih.gov Converts bromfenac to its initial conjugate, which leads to the formation of bromfenac indolinone. researchgate.netsci-hub.seresearchgate.net Known to catalyze both glucosidation and glucuronidation. researchgate.net
UGT1A4 Minor contributing enzyme Shown to have some activity in the biotransformation of bromfenac to bromfenac indolinone in experiments with recombinant UGTs. sci-hub.se

The efficiency of an enzymatic reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). For UGT-mediated reactions, these parameters are determined using in vitro systems with varying substrate and cofactor concentrations. nih.gov

While UGT2B7 has been clearly identified as the main enzyme metabolizing bromfenac, detailed kinetic parameters (Kₘ, Vₘₐₓ) for the specific formation of Bromfenac N-glucoside are not extensively detailed in the reviewed literature. However, studies on UGT2B7's general mechanism provide significant insights. Molecular dynamics simulations and kinetic studies on UGT2B7 with other substrates have investigated its selectivity for UDP-sugar cofactors. nih.gov For some substrates, UGT2B7 shows a higher affinity for UDP-glucuronic acid over UDP-glucose, making glucuronidation the predominant route. nih.gov This preference is attributed to specific amino acid residues, such as Arginine-259, within the cofactor binding domain that form stronger interactions with the carboxylate group of glucuronic acid. nih.gov The formation of Bromfenac N-glucoside would depend on the relative concentrations of UDP-glucose and the enzyme's affinity for it in the presence of bromfenac.

Subcellular Localization and Expression Patterns of N-Glucosidation Enzymes in Research Systems

UGTs, including the UGT2B7 isoform, are primarily known as membrane-bound proteins. nih.gov They are predominantly located in the endoplasmic reticulum (ER) of cells, particularly in tissues with high metabolic activity like the liver. ubc.ca This localization ensures proximity to Phase I drug-metabolizing enzymes, such as the Cytochrome P450 system, allowing for efficient sequential metabolism of xenobiotics. The catalytic domain of the UGT enzyme faces the lumen of the ER. ubc.ca While the ER is the principal site, some studies on the UGT superfamily have suggested potential localization in other cellular compartments, including the cytoplasm and nucleus, although this is less common and its functional significance is still under investigation. mdpi.complos.org The expression of UGTs is tissue-dependent; UGT2B7 is highly expressed in the human liver, which is a primary site for drug metabolism. tandfonline.com

In Vitro Biotransformation Studies Utilizing Microsomal and Recombinant Enzyme Systems

In vitro models are indispensable tools for studying drug metabolism, providing a controlled environment to investigate specific pathways and enzymes.

The biotransformation of bromfenac has been extensively studied using such systems. sci-hub.seuni.lu Incubations of bromfenac with human liver microsomes (HLMs), which are vesicles of ER fragments containing a high concentration of UGTs, have been fundamental. These experiments demonstrated that the formation of bromfenac metabolites is dependent on the addition of a UDP-sugar cofactor, such as UDPGA, confirming a UGT-catalyzed process. nih.govresearchgate.net To pinpoint the exact enzymes responsible, studies have employed recombinant UGTs, which are individual UGT isoforms expressed in cell lines (e.g., HEK293 or insect cells). nih.govsci-hub.se These systems confirmed that UGT2B7 is the main catalyst for bromfenac conjugation. nih.govuni.lu

Table 2: Summary of Findings from In Vitro Biotransformation Studies of Bromfenac

In Vitro SystemExperimental ConditionsObserved Biotransformation
Human Liver Microsomes (HLM) Incubation of bromfenac with HLMs in the presence of UDPGA cofactor. nih.govresearchgate.netFormation of a major metabolite, bromfenac indolinone (BI), via an initial UGT-dependent conjugation. nih.govsci-hub.se
Recombinant UGTs (e.g., UGT2B7, UGT1A4) Incubation of bromfenac with individual, expressed UGT isoforms. sci-hub.seuni.luUGT2B7 was identified as the primary enzyme responsible for the depletion of parent bromfenac. sci-hub.se UGT1A4 also showed some activity. sci-hub.se
Cell-based assays (e.g., HepG2 cells) Co-incubation of bromfenac with HepG2 cells, HLMs, and UDPGA. nih.govuni.luDemonstrated a significant increase in cytotoxicity, linking UGT-dependent metabolism to the formation of reactive intermediates. nih.gov

Comparative Enzymology of N-Glucosidation Across Diverse Biological Species in Research Contexts

The expression and activity of drug-metabolizing enzymes, including UGTs, can vary significantly between different biological species. These differences are a critical consideration in preclinical drug development, as they affect the translation of animal model data to humans. scielo.br

While direct comparative studies on Bromfenac N-glucosidation across a wide range of species are not extensively documented, the principles of comparative enzymology for UGTs are well-established. For instance, studies on other substrates have shown profound species differences in UGT catalytic activity in liver microsomes from humans, monkeys, dogs, and rats. tandfonline.com The specific UGT isoforms present and their relative expression levels differ; for example, UGT2B1 and UGT2B12 are major isoforms in rats, corresponding to the UGT2B family in humans. nih.gov Glucuronidation rates for various compounds have been shown to differ between humans, pigs, rats, and mice. uef.fi Given that UGT2B7 is the key human enzyme for bromfenac conjugation, it is expected that the rate and profile of Bromfenac N-glucosidation would differ in common preclinical animal models, depending on the presence and activity of their orthologous UGT2B enzymes.

Analytical Methodologies for the Structural Elucidation and Quantification of Bromfenac N Glucoside in Research Matrices

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental for the separation of Bromfenac (B1205295) N-glucoside from its parent compound and other metabolites within complex biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of pharmaceutical compounds. measurlabs.com This method allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is advantageous for the identification and quantification of compounds with varying chromophores. researchgate.net

In the context of Bromfenac and its metabolites, a stability-indicating HPLC-DAD method can be developed to separate the parent drug from its degradation products and metabolites. dntb.gov.ua The selection of an appropriate stationary phase, typically a C18 reversed-phase column, and a mobile phase gradient consisting of an acidic buffer and an organic modifier like acetonitrile (B52724), is critical for achieving optimal separation. mdpi.com The DAD detector proves invaluable by providing spectral information that can help in the preliminary identification of peaks corresponding to Bromfenac N-glucoside, based on its unique UV-visible absorption spectrum compared to the parent drug.

Key Parameters for HPLC-DAD Analysis:

Column: C18 reversed-phase columns are commonly employed.

Mobile Phase: A gradient elution with a buffer (e.g., 0.1% trichloroacetic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is typical. chemisgroup.us

Detection: DAD allows for the acquisition of full UV-Vis spectra for each peak, aiding in peak purity assessment and identification. chemisgroup.us

Flow Rate: A typical flow rate is around 1.0 mL/min. mdpi.com

A simple and reliable HPLC-DAD method can be developed and validated for the simultaneous determination of various compounds. chemisgroup.us The validation of such a method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for quantitative analysis. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher peak capacity, and faster analysis times. researchgate.net For the analysis of Bromfenac and its metabolites, including the N-glucoside, UPLC offers a more sensitive and efficient separation.

A stability-indicating reversed-phase UPLC method can be developed for the determination of Bromfenac and its impurities. researchgate.net The enhanced resolution of UPLC is particularly beneficial for separating closely related structures, such as isomers of glucoside conjugates, which might co-elute in a standard HPLC system. The increased speed of UPLC also allows for higher sample throughput, a critical factor in large-scale metabolomics studies.

Typical UPLC Method Parameters:

Column: A sub-2 µm particle size column, such as a Waters Acquity BEH Shield RP18, is used. researchgate.net

Mobile Phase: Similar to HPLC, a gradient of an aqueous buffer and acetonitrile is common. researchgate.net

Flow Rate: Flow rates are generally lower than HPLC, often around 0.5 mL/min. researchgate.net

Detection: UPLC is often coupled with photodiode array (PDA) detectors or mass spectrometers for comprehensive analysis. researchgate.net

The development of a UPLC method involves rigorous validation according to ICH guidelines to ensure specificity, linearity, precision, and accuracy for the quantification of Bromfenac and its related compounds. researchgate.net

Mass Spectrometry (MS) for Definitive Structural Characterization and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and quantification of drug metabolites due to its high sensitivity and specificity.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for metabolic profiling. jsbms.jp It allows for the separation of complex mixtures by LC, followed by the sensitive and selective detection and structural characterization of individual components by MS/MS. For Bromfenac N-glucoside, LC-MS/MS is the method of choice for its detection and quantification in biological matrices like plasma and bile. researchgate.net

In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated or deprotonated molecule of Bromfenac N-glucoside is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). The specific fragmentation pattern serves as a fingerprint for the molecule, enabling its unambiguous identification. This technique is particularly useful in distinguishing the N-glucoside from other potential conjugates, such as O-glucosides or glucuronides.

LC-MS/MS for Metabolite Identification:

Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode. researchgate.net

Scan Modes: Full scan mode is used for initial detection, while product ion scan mode provides fragmentation data for structural confirmation.

Data Analysis: The identification of metabolites is based on their retention times and the mass-to-charge ratios (m/z) of their parent and fragment ions.

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. mdpi.com This capability is crucial for determining the elemental composition of an unknown metabolite like Bromfenac N-glucoside. By comparing the experimentally measured accurate mass with the theoretical masses of potential elemental formulas, the most likely composition can be determined with a high degree of confidence.

HRMS is particularly valuable in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, it can differentiate a glucoside conjugate from a glucuronide conjugate based on their precise mass difference.

Advantages of HRMS in Metabolite Analysis:

Accurate Mass Measurement: Enables the determination of elemental composition.

High Resolution: Allows for the separation of ions with very similar m/z values.

Untargeted Analysis: Facilitates the identification of unknown metabolites in global metabolomics studies. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

While MS provides information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete and unambiguous structural elucidation, including stereochemistry. nih.gov For a novel metabolite like Bromfenac N-glucoside, NMR is essential for confirming the site of glucosidation and the stereochemical configuration of the glycosidic bond.

The isolation of a sufficient quantity of the metabolite is a prerequisite for NMR analysis. Once isolated, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

1D NMR:

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The coupling constants (J-values) between protons can help determine the relative stereochemistry of the sugar moiety. core.ac.uk

¹³C NMR: Shows the number and types of carbon atoms present.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish the connectivity of protons within the glucose and aglycone moieties.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is a key experiment for determining the point of attachment of the glucose moiety to the Bromfenac core by observing correlations between the anomeric proton of the glucose and carbons in the Bromfenac structure. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. It can be used to confirm the stereochemistry of the glycosidic linkage (α or β). core.ac.uk

The combination of these NMR techniques allowed for the definitive structural assignment of Bromfenac N-glucoside, confirming the N-linkage and the β-configuration of the glucoside. core.ac.ukresearchgate.net

Data Tables

Table 1: Chromatographic Conditions for the Analysis of Bromfenac and its Metabolites

ParameterHPLC-DADUPLC-PDA
Column C18, 5 µmBEH Shield RP18, 1.7 µm researchgate.net
Mobile Phase A 0.1% Formic Acid in Water0.01 M KH₂PO₄ (pH 3.3) researchgate.net
Mobile Phase B AcetonitrileAcetonitrile researchgate.net
Gradient Linear GradientLinear Gradient researchgate.net
Flow Rate 1.0 mL/min0.5 mL/min researchgate.net
Detection Diode Array Detector (200-400 nm)Photodiode Array Detector (265 nm) researchgate.net

Table 2: Mass Spectrometry Parameters for Bromfenac N-Glucoside Analysis

ParameterLC-MS/MSHRMS
Ionization Mode ESI Positive/NegativeESI Positive/Negative
Scan Type MRM (Multiple Reaction Monitoring)Full Scan
Collision Energy Optimized for specific transitionsN/A for full scan
Mass Analyzer Triple QuadrupoleOrbitrap or TOF
Mass Accuracy Unit Resolution< 5 ppm

Table 3: Key NMR Experiments for Structural Elucidation of Bromfenac N-Glucoside

NMR ExperimentInformation Obtained
¹H NMR Proton chemical shifts and coupling constants (stereochemistry) core.ac.uk
¹³C NMR Carbon chemical shifts (number and type of carbons) core.ac.uk
COSY ¹H-¹H correlations (spin systems) nih.gov
HSQC ¹H-¹³C one-bond correlations (direct C-H attachments) nih.gov
HMBC ¹H-¹³C long-range correlations (connectivity, site of glucosidation) core.ac.uk
NOESY Through-space ¹H-¹H correlations (stereochemistry of glycosidic bond) core.ac.uk

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of chemical structures. For a molecule like Bromfenac N-glucoside, a combination of 1D and 2D NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the site of glucosidation.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and types of protons present. For Bromfenac N-glucoside, characteristic signals would include those from the aromatic protons of the bromobenzoyl and phenyl rings, the methylene (B1212753) protons of the acetic acid moiety, and the protons of the glucose unit. core.ac.uk The anomeric proton of the glucose, in particular, is a key indicator of the sugar's presence and its stereochemistry. The ¹³C NMR spectrum complements this by showing the signals for all carbon atoms, including the carbonyl and carboxylic acid carbons of the Bromfenac core and the carbons of the glucose moiety. core.ac.uk

2D NMR (COSY, HSQC, HMBC): To definitively connect the protons and carbons, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to trace the spin systems within the Bromfenac and glucose moieties.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and often better-resolved, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For Bromfenac N-glucoside, the key HMBC correlation would be between the anomeric proton (H-1') of the glucose unit and the nitrogen-bearing carbon of the Bromfenac core, which definitively confirms the N-glucoside linkage. core.ac.uk Further HMBC correlations would help to piece together the entire molecular structure.

A hypothetical table of expected NMR chemical shifts for Bromfenac N-glucoside is presented below, based on typical values for similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Bromfenac)7.0 - 8.0110 - 140
CH₂ (Acetic Acid)~3.7~40
Anomeric Proton (H-1')5.0 - 5.5~85
Other Sugar Protons3.5 - 4.560 - 80
COOH-~175
C=O (Ketone)-~195

Isotopic Labeling Strategies for NMR-Based Structural Assignment

In complex biological matrices or when dealing with low concentrations of metabolites, isotopic labeling can significantly enhance the sensitivity and specificity of NMR analysis. nih.govsigmaaldrich.com

¹³C and ¹⁵N Labeling: By administering Bromfenac labeled with ¹³C or ¹⁵N to the research animal, the resulting N-glucoside metabolite will also be isotopically enriched. sigmaaldrich.com This has several advantages:

Enhanced Signal Intensity: The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) means that unlabeled compounds produce weak signals. Enrichment with these isotopes dramatically increases the signal-to-noise ratio in ¹³C and ¹⁵N NMR spectra. researchgate.net

Filtering of Background Signals: In a complex matrix like bile or urine, the signals from endogenous molecules can overwhelm the signals of the metabolite. By using isotope-edited NMR experiments, it is possible to selectively observe only the signals from the labeled metabolite, effectively filtering out the background. researchgate.net

Confirmation of Connectivity: The presence of ¹³C-¹⁵N coupling constants in the labeled metabolite can provide direct evidence of the N-glucoside bond. researchgate.net

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): While more commonly used for proteins, SILAC principles can be adapted for metabolite studies in cell-based systems to introduce isotopic labels.

Segmental Isotopic Labeling: This advanced technique, primarily used for large biomolecules, involves labeling specific segments of a molecule. nih.gov While less common for small molecule metabolites, it highlights the sophisticated strategies available for tackling complex structural problems.

Electrospray Ionization (ESI) and Other Ionization Techniques for Glucosidic Conjugates

Mass spectrometry (MS) is a cornerstone for the identification and quantification of drug metabolites due to its high sensitivity and ability to provide molecular weight and structural information. Electrospray ionization (ESI) is particularly well-suited for the analysis of polar and thermally labile conjugates like Bromfenac N-glucoside. researchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This typically results in the observation of a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For Bromfenac N-glucoside (C₂₁H₂₂BrNO₈, Molecular Weight: 496.31 g/mol ), one would expect to see ions at m/z 497.06 (for [M+H]⁺) or m/z 495.05 (for [M-H]⁻). pharmaffiliates.com

Tandem Mass Spectrometry (MS/MS): To gain structural information, the precursor ion identified by ESI-MS is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer. The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. For Bromfenac N-glucoside, key fragmentations would include the loss of the glucose moiety (162 Da), leading to a product ion corresponding to the Bromfenac aglycone.

A table summarizing the expected mass spectrometric data for Bromfenac N-glucoside is provided below.

Ion Expected m/z Description
[M+H]⁺497.06Protonated molecular ion
[M-H]⁻495.05Deprotonated molecular ion
[M+Na]⁺519.04Sodium adduct
[M-H-162]⁻333.00Loss of glucose from the deprotonated molecule

Other ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) could also be employed, but ESI is generally preferred for highly polar glucoside conjugates.

Method Validation Parameters for Academic Research Rigor

For the quantification of Bromfenac N-glucoside in research matrices to be considered reliable and reproducible, the analytical method must be properly validated. jocpr.com While the specific guidelines may vary, the core validation parameters, often based on ICH (International Council for Harmonisation) principles, ensure the quality of the data. researchgate.netresearchgate.net

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically expressed by the correlation coefficient (r²), which should be close to 1. scholarsresearchlibrary.com

Accuracy: Accuracy refers to how close the measured value is to the true value. It is assessed by analyzing samples with known concentrations (quality control samples) and calculating the percent recovery. scholarsresearchlibrary.com

Precision: Precision measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): The precision of the method over a short period of time with the same analyst and equipment. orientjchem.org

Intermediate Precision (Inter-assay precision): The precision of the method across different days, analysts, or equipment. orientjchem.org

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest concentration of the analyte that can be reliably detected by the method. jocpr.com

LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. jocpr.com

Specificity/Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. researchgate.net

The table below summarizes typical acceptance criteria for these validation parameters in an academic research setting.

Parameter Typical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)85-115% (may be wider at LOQ)
Precision (%RSD)≤ 15% (≤ 20% at LOQ)
SpecificityNo significant interference at the retention time of the analyte

Pharmacological and Biochemical Investigations of Bromfenac N Glucoside in Preclinical Models

Evaluation of Molecular Interactions and Binding Affinities with Relevant Biological Targets In Vitro

There is a notable absence of publicly available scientific literature detailing the in vitro molecular interactions and binding affinities of Bromfenac (B1205295) N-glucoside with relevant biological targets such as COX-1 and COX-2 enzymes. Studies have extensively characterized the parent compound, Bromfenac, which demonstrates potent and selective inhibition of COX-2. dovepress.com However, similar quantitative data, such as IC₅₀ (half maximal inhibitory concentration) values for the N-glucoside metabolite, have not been reported.

Generally, the addition of a glycosidic moiety to a drug molecule can significantly alter its pharmacological properties, including its ability to bind to target enzymes. researchgate.net Glycosylation can affect the molecule's size, polarity, and three-dimensional structure, which are critical for optimal interaction with the binding site of an enzyme. researchgate.net For other NSAIDs, conjugation with moieties like glucosamine (B1671600) has been shown to modulate binding affinity for COX isoforms. nih.gov In one study, a diclofenac-glucosamine bioconjugate showed a 10-fold greater activity towards COX-2, while a mefenamic acid-glucosamine conjugate displayed enhanced activity towards COX-1. nih.gov

Without specific experimental data for Bromfenac N-glucoside, its interaction with COX enzymes remains speculative. It is plausible that the large, hydrophilic glucose unit could sterically hinder the entry of the conjugate into the hydrophobic channel of the COX enzymes, potentially reducing its binding affinity compared to the parent drug, Bromfenac. However, this hypothesis requires empirical validation through dedicated in vitro binding assays.

Table 1: Comparative In Vitro COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Data Source
Bromfenac0.2100.0066 dovepress.com
Bromfenac N-GlucosideData not availableData not availableN/A

Mechanistic Studies of Any Intrinsic Pharmacological Activity of the Glucoside Conjugate in Cell-Based Assays

Detailed mechanistic studies on the intrinsic pharmacological activity of Bromfenac N-glucoside in cell-based assays are not available in the current body of scientific literature. Research has primarily focused on the parent drug's ability to suppress inflammatory responses in cellular models. For instance, Bromfenac has been shown to inhibit the production of prostaglandins (B1171923) in various cell types, a direct consequence of its COX enzyme inhibition. nih.gov

The biological activity of glycoside metabolites can be varied; they may be inactive, possess their own intrinsic activity, or act as prodrugs that release the active aglycone upon hydrolysis. researchgate.net For example, some cytokinin N-glucosides, previously thought to be inactive, have been shown to exhibit biological activity in certain plant bioassays. nih.govplos.org

In the context of Bromfenac N-glucoside, it is unknown whether the conjugate itself can modulate cellular signaling pathways involved in inflammation. It is possible that the N-glucoside is a pharmacologically inactive metabolite intended for excretion. Alternatively, it could possess some residual or modified activity. Cell-based assays measuring prostaglandin (B15479496) E2 (PGE₂) production, inflammatory cytokine release (e.g., IL-6, TNF-α), or activation of transcription factors like NF-κB in response to inflammatory stimuli would be necessary to elucidate any intrinsic activity of Bromfenac N-glucoside. The absence of such studies means its cellular effects remain uncharacterized.

Assessment of Cellular Permeability and Transport Mechanisms for Bromfenac N-Glucoside in Model Systems

There is no specific published data on the cellular permeability and transport mechanisms of Bromfenac N-glucoside in model systems like Caco-2 cell monolayers. The Caco-2 cell model is a standard in vitro tool used to predict the intestinal absorption of drugs. nih.govnih.gov

The parent compound, Bromfenac, being lipophilic, is expected to have good membrane permeability. nih.gov However, the conjugation with a glucose molecule would drastically increase the hydrophilicity of Bromfenac N-glucoside. Generally, increased hydrophilicity leads to lower passive diffusion across the lipid bilayer of cell membranes. nih.gov

However, the presence of the glucose moiety could also make the conjugate a substrate for various glucose transporters, such as the GLUT family, which are expressed on cell membranes. nih.gov Studies on other glycosylated compounds have shown that the degree of glycosylation can facilitate permeability across Caco-2 monolayers, suggesting the involvement of active transport mechanisms. acs.org For some NSAIDs, carrier-mediated transport via monocarboxylic acid transporters (MCTs) has been identified as a relevant uptake mechanism. nih.gov It is unknown if Bromfenac N-glucoside interacts with MCTs or other transporters.

To determine the permeability and transport mechanism of Bromfenac N-glucoside, bidirectional transport studies across Caco-2 monolayers would be required. These experiments would yield the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is subject to active efflux by transporters like P-glycoprotein (P-gp).

Table 2: Cellular Permeability Parameters (Hypothetical Data for Illustrative Purposes)

CompoundPapp (A→B) (cm/s)Efflux RatioProposed Transport Mechanism
Bromfenac N-GlucosideData not availableData not availableData not available

Stability and Bioreactivity of the N-Glucoside Moiety in Experimental Media

The stability of the N-glycosidic bond is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of a glycoside metabolite. grafiati.com Specific studies on the stability and bioreactivity of Bromfenac N-glucoside in various experimental media (e.g., simulated gastric fluid, intestinal fluid, plasma) are not documented in the available literature.

The identification of Bromfenac N-glucoside from rat bile involved its isolation and characterization, during which it was noted to be an acid-labile metabolite that degraded to form the parent ¹⁴C-bromfenac. allmpus.com This suggests that the N-glycosidic bond in Bromfenac N-glucoside is susceptible to cleavage under acidic conditions.

In general, N-glycosidic bonds can be subject to enzymatic cleavage by various glycosidases in the body. researchgate.net The stability of such bonds can be highly variable. For instance, N-glucosides of cytokinins are known to be extremely stable in plant tissues, suggesting they represent a form of irreversible conjugation. usp.br Conversely, some N-linked glycosidic bonds can be cleaved by enzymes like DNA glycosylases. researchgate.net Without specific stability studies, the half-life of Bromfenac N-glucoside in biological matrices and its potential to revert to the active parent drug in different tissues remain unknown.

Structure-Activity Relationship (SAR) Studies of Bromfenac N-Glucoside, Focusing on the Role of the Glycosidic Linkage

Specific structure-activity relationship (SAR) studies focusing on the N-glycosidic linkage of Bromfenac N-glucoside have not been published. Such studies would typically involve the synthesis of analogues with modifications to the glycosidic bond or the glucose moiety to probe their importance for any biological activity.

In a broader context, the nature of the glycosidic linkage is known to be crucial for the biological activity of many compounds. researchgate.net For example, in a study of glucosamine-based antitumor glycerolipids, replacing the O-glycosidic linkage with an N-glycosidic (glycosylamide) or a triazole linkage resulted in a two- to three-fold loss of in vitro antitumor activity. nih.gov This highlights that the specific type of linkage and the resulting stereochemistry can have a profound impact on biological function.

Role of Bromfenac N Glucoside in Xenobiotic Disposition and Metabolic Fate Research

Contribution of N-Glucosidation to the Overall Metabolic Landscape of Bromfenac (B1205295) in Experimental Organisms

The metabolic fate of the nonsteroidal anti-inflammatory drug (NSAID) Bromfenac was expected to follow pathways common to other acidic drugs, primarily involving the formation of an acyl glucuronide. nih.gov However, investigations into the metabolic profile of Bromfenac in Sprague-Dawley rats revealed a significant and unexpected metabolite. nih.gov Following intravenous administration of 14C-labeled Bromfenac, an acid-labile conjugate was isolated from rat bile. nih.gov Through detailed characterization, this metabolite was identified not as the expected glucuronide, but as Bromfenac N-glucoside. nih.gov

Comparative Analysis of N-Glucosidation with Other Phase II Conjugation Pathways (e.g., glucuronidation)

Phase II conjugation reactions are critical for detoxifying and eliminating drugs and other foreign compounds. researchgate.net For many NSAIDs containing a carboxylic acid group, such as diclofenac (B195802) and ibuprofen, acyl glucuronidation is the most prevalent Phase II metabolic pathway. uef.firesearchgate.net This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the drug, significantly increasing its polarity. uef.fi

The metabolism of Bromfenac presents a fascinating comparative case:

N-Glucosidation: In rats, the formation of Bromfenac N-glucoside is a notable pathway. nih.gov This involves the conjugation of glucose, rather than glucuronic acid, to the nitrogen atom within the Bromfenac structure. While glucosidation is a less common pathway than glucuronidation in mammals, its occurrence with Bromfenac in this species is a clear example of its potential role in xenobiotic metabolism. core.ac.uk

Glucuronidation: In contrast, studies focusing on human systems highlight the importance of glucuronidation. Research using HepG2 cells with human liver microsomes demonstrated that UGT-dependent metabolism is significant for Bromfenac. nih.gov Specifically, the UGT2B7 isoform was identified as a pivotal enzyme in the metabolic activation of Bromfenac, leading to the formation of reactive intermediates like Bromfenac lactam. nih.gov This pathway, involving an acyl glucuronide intermediate, is distinct from the N-glucosidation observed in rats and has been linked to the drug's cytotoxicity. uef.finih.gov

This comparison reveals critical interspecies differences in drug metabolism. While the rat utilizes N-glucosidation for disposition, human metabolic pathways appear to favor glucuronidation, which can also lead to bioactivation and potential toxicity. nih.govnih.gov

Metabolic PathwayConjugate FormedKey Enzyme Family/IsoformObserved InSignificance
N-GlucosidationBromfenac N-glucosideNot specified (likely a glucosyltransferase)Rats (in vivo) nih.govFacilitates biliary excretion and clearance. nih.gov
GlucuronidationBromfenac acyl glucuronideUGTs (specifically UGT2B7 in humans) nih.govHuman liver microsomes (in vitro) nih.govCan lead to the formation of reactive metabolites (e.g., Bromfenac lactam). nih.gov

Influence of N-Glucosidation on the Subsequent Disposition of Bromfenac in In Vitro and Ex Vivo Systems

The formation of a conjugate like Bromfenac N-glucoside fundamentally alters the physicochemical properties of the parent drug, thereby influencing its subsequent disposition. The primary role of such conjugation is to increase water solubility and molecular weight, which are key determinants of a compound's elimination route. researchgate.net

In the case of Bromfenac, the identification of the N-glucoside metabolite in the bile of rats provides direct ex vivo evidence of its role in disposition. nih.gov The formation of this polar conjugate facilitates its transport from the hepatocytes into the bile, marking it for fecal elimination. This demonstrates that N-glucosidation serves as an effective clearance mechanism for Bromfenac in this species.

While the ex vivo evidence from biliary excretion is clear, detailed studies on the specific influence of Bromfenac N-glucoside in in vitro systems are less prevalent in the literature. Most in vitro research on Bromfenac metabolism has concentrated on the pathways observed in human systems, particularly the role of glucuronidation and subsequent cytotoxicity. nih.govacs.org These studies have investigated the formation of Bromfenac acyl glucuronide and its reactive downstream products in systems like human liver microsomes. nih.gov Further in vitro studies using, for example, rat hepatocytes or canalicular membrane vesicles would be required to specifically delineate the transport kinetics and further metabolic fate of the Bromfenac N-glucoside conjugate itself.

Investigation of Cross-Talk Between N-Glucosidation and Other Xenobiotic Biotransformation Systems

The metabolism of a xenobiotic is rarely a single, isolated event but rather a coordinated network of enzymatic processes. This "cross-talk" between different biotransformation systems ensures an efficient response to chemical exposure. nih.gov

For Bromfenac, the interplay between Phase I and Phase II metabolism is evident. The primary Phase I enzyme responsible for metabolizing Bromfenac is Cytochrome P450 2C9 (CYP2C9). wikipedia.org This enzyme can create or modify functional groups on the Bromfenac molecule, which can then serve as substrates for Phase II conjugation enzymes. The parent Bromfenac molecule itself is a substrate for both N-glucosidation (in rats) and glucuronidation (in humans). nih.govnih.gov This represents a form of competitive cross-talk, where different Phase II pathways may compete for the same substrate, with the dominant pathway varying by species.

Enzyme/SystemMetabolic PhaseRole in Bromfenac BiotransformationReference
CYP2C9Phase IPrimary enzyme for the oxidative metabolism of Bromfenac. wikipedia.org
UGT2B7Phase IIKey human isoform catalyzing the glucuronidation of Bromfenac. nih.gov
Glucosyltransferase (unspecified)Phase IIPresumed enzyme responsible for the formation of Bromfenac N-glucoside in rats. nih.gov

Advanced Research Avenues and Emerging Methodologies for N Glucoside Conjugate Research

Application of Glycomics and Glycoengineering Technologies to N-Glucoside Studies

Glycomics and glycoengineering are powerful fields providing tools to investigate and manipulate carbohydrate structures (glycans) and their conjugates. engineering.org.cn While traditionally focused on glycoproteins and glycolipids, these technologies offer significant potential for dissecting the role of N-glucoside drug metabolites.

Glycomics involves the comprehensive analysis of the entire set of glycans (the glycome) in an organism. In the context of N-glucoside research, glycomic techniques, particularly those based on mass spectrometry, can be adapted to identify and quantify drug-glucoside conjugates within complex biological samples. This allows researchers to map the metabolic fate of drugs like Bromfenac (B1205295) and understand how factors such as disease state or co-administered drugs influence the formation of N-glucoside conjugates.

Glycoengineering refers to the manipulation of glycosylation pathways to produce desired glycan structures. nih.gov This can be achieved through several approaches:

Genetic Glycoengineering: This involves modifying the genes of host cells (e.g., in cell cultures) that are responsible for glycosylation, such as glycosyltransferases. researchgate.netamegroups.org For N-glucoside research, one could engineer cell lines to either overexpress or knock out enzymes suspected of being involved in N-glucoside formation, thereby confirming their role and creating models to study the downstream biological effects of the conjugate.

Metabolic Glycoengineering: This strategy involves introducing unnatural, chemically-tagged monosaccharide analogs into cells. nih.govfrontiersin.org These analogs are processed by the cell's natural metabolic pathways and incorporated into glycoconjugates, which can then be used for tracking or purification. acs.orguni-konstanz.de This could be adapted to study the dynamics of N-glucoside formation and trafficking in living systems.

Chemoenzymatic Modification: This method uses enzymes to modify or build glycan structures in vitro. nih.gov It could be employed to synthesize specific N-glucoside conjugates, like Bromfenac N-A-D-Glucoside, with high purity for use as analytical standards or for functional studies. nih.gov

These technologies provide a platform to produce homogeneous batches of specific glycoforms, which are invaluable for detailed functional studies and the development of targeted therapeutics. engineering.org.cn

Computational Chemistry and Molecular Modeling for Predictive Research on N-Glucosides

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering atomic-level insights that are difficult to obtain through experimental methods alone. researchgate.netkallipos.gr These approaches are highly applicable to the study of N-glucoside conjugates.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) analysis, a key tool in computational chemistry, uses machine learning algorithms to predict the biological activity of compounds based on their chemical structures. nih.gov By developing QSAR models for a series of related compounds, researchers can predict the likelihood of N-glucoside formation for new drug candidates and understand the structural features that favor this metabolic pathway. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (like Bromfenac N-A-D-Glucoside) and a macromolecule (like a receptor or enzyme). Docking studies can predict the binding affinity and orientation of the N-glucoside conjugate within a biological target. nih.govnih.gov This is crucial for understanding whether the conjugate retains, loses, or gains pharmacological activity compared to the parent drug. For instance, docking studies have been used to investigate how glycosylation affects the binding of flavonoid derivatives to enzymes, revealing that the position of the sugar moiety can significantly influence inhibitory activity. mdpi.com Such studies can elucidate the binding modes and energies, providing a rationale for observed biological activities. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how N-glucoside conjugates behave in a biological environment, such as their conformational flexibility and interactions with water and ions. researchgate.net This can help predict the stability of the conjugate and its ability to traverse biological membranes or interact with target proteins. scirp.org

The integration of these computational methods allows for the creation of robust predictive models, reducing the time and cost associated with experimental screening and providing a deeper understanding of the structure-function relationships of N-glucoside metabolites. nih.govscirp.org

Development of Novel Biosensors and Electrochemical Techniques for Glycosylated Compound Analysis

The rapid and sensitive detection of drug metabolites is crucial for pharmacological studies. Novel biosensors and electrochemical techniques are emerging as powerful, low-cost, and rapid alternatives to traditional analytical methods like mass spectrometry. nih.goviapchem.orgresearchgate.net

Electrochemical Sensors: These devices measure changes in electrical signals (e.g., current or potential) that occur when a target molecule interacts with a specially designed electrode surface. nih.gov Key advantages include their low cost, potential for miniaturization, and rapid analysis times. nih.govresearchgate.net Different types of electrodes are used, including:

Carbon-Based Electrodes: Materials like glassy carbon, graphene, and carbon nanotubes are frequently used due to their chemical stability, wide potential window, and ease of modification. nih.goviapchem.orgnih.gov Modifying these electrodes with nanomaterials or polymers can significantly enhance their sensitivity and selectivity for specific analytes. nih.gov

Screen-Printed Electrodes (SPEs): These are disposable, mass-producible electrodes that are ideal for creating portable, point-of-care diagnostic devices. researchgate.netnih.gov

Biosensors: These are a subclass of sensors that incorporate a biological recognition element (e.g., an enzyme or antibody) to achieve high specificity for the target molecule. For glycosylated compounds, glycan-based electrochemical biosensors are particularly promising. nih.gov In these devices, specific carbohydrate structures or carbohydrate-binding proteins (lectins) are immobilized on the electrode surface to capture the target glycoconjugate, leading to a measurable signal. nih.govmdpi.com

The table below summarizes various electrochemical techniques and their applicability to the analysis of glycosylated compounds.

TechniquePrincipleApplication in Glycosylated Compound AnalysisReference(s)
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Characterizing the redox behavior of glycosylated molecules and their interactions at the electrode surface. researchgate.net
Differential Pulse Voltammetry (DPV) A voltammetric technique that superimposes pulses of a fixed magnitude on a linear voltage ramp, measuring current just before and at the end of the pulse.Highly sensitive quantitative analysis of redox-active glycosylated compounds and drug metabolites. nih.govmdpi.com
Electrochemical Impedance Spectroscopy (EIS) Measures the impedance of a system over a range of frequencies, providing information about processes at the electrode-electrolyte interface.Detecting binding events, such as a glycosylated metabolite binding to a receptor on the sensor surface, which alters the interfacial impedance. nih.govresearchgate.net

These advanced sensors offer the potential for real-time monitoring of N-glucoside metabolite levels in biological fluids, providing valuable data for pharmacokinetic and pharmacodynamic studies. mdpi.comresearchgate.net

Utilization of Advanced In Vitro Systems (e.g., Organoids) for Detailed Metabolic Studies

Traditional in vitro models, such as 2D cell cultures, often fail to replicate the complex architecture and metabolic functions of real organs. Advanced 3D in vitro systems, particularly organoids, represent a significant leap forward for studying drug metabolism. mdpi.comnih.gov

Organoids are self-organizing 3D structures grown from stem cells that mimic the structure and function of a specific organ, such as the liver, intestine, or kidney. mdpi.comaccscience.com Liver organoids, for example, can contain multiple relevant cell types like hepatocytes and cholangiocytes, forming structures that resemble native liver tissue. nih.govnews-medical.net

Advantages for Metabolic Studies:

Physiological Relevance: Organoids better recapitulate the cellular diversity, cell-to-cell interactions, and tissue architecture of human organs compared to conventional cell lines. news-medical.netmdpi.com This leads to metabolic profiles that more closely mirror in vivo reality.

Human-Specific Metabolism: Organoids derived from human induced pluripotent stem cells (iPSCs) provide a platform to study human-specific metabolic pathways, overcoming the limitations of animal models which can differ significantly in drug metabolism. nih.gov

Disease Modeling and Personalized Medicine: Organoids can be generated from patients with specific genetic diseases or predispositions, allowing researchers to study how these conditions affect drug metabolism. nih.govjci.org This opens the door to personalized toxicology and efficacy testing. For example, liver organoids have been used to model drug-induced liver injury (DILI) and non-alcoholic steatohepatitis (NASH), showing lipid accumulation and inflammatory responses upon exposure to relevant compounds. news-medical.netacrobiosystems.com.cn

In the context of Bromfenac N-A-D-Glucoside, liver organoids could be used to investigate the specific enzymes responsible for its formation, the rate of metabolism, and how this process is influenced by genetic factors or disease states like liver inflammation. nih.govnews-medical.netkuleuven.be These advanced models provide a powerful platform for detailed mechanistic studies of N-glucoside conjugation that were not previously possible. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Bromfenac N-|A-D-Glucoside?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical conjugation of bromfenac with a glucoside moiety, validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Purity assessment requires mass spectrometry (MS) for molecular weight confirmation and thin-layer chromatography (TLC) for byproduct detection. Reproducibility hinges on adherence to protocols from primary literature, with iterative optimization of reaction conditions (e.g., pH, temperature) .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low systemic concentrations (e.g., <50 ng/mL, as observed in human ocular studies). Validation parameters include linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery rates (>80%). Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction to minimize matrix effects .

Q. How should researchers design in vitro studies to evaluate the anti-inflammatory efficacy of this compound?

  • Methodological Answer : Use COX-1/COX-2 inhibition assays with human recombinant enzymes or cell-based models (e.g., lipopolysaccharide-stimulated macrophages). Include positive controls (e.g., indomethacin) and dose-response curves (0.1–100 µM). Normalize results to protein content or cell viability (via MTT assay). Replicate experiments in triplicate to assess variability .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy of this compound be resolved?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate tissue penetration (e.g., aqueous humor concentrations) with COX inhibition. Use meta-analysis to reconcile disparities: aggregate data from preclinical animal studies (oral/ocular dosing) and clinical trials, adjusting for interspecies metabolic differences and bioavailability limitations .

Q. What experimental strategies are recommended to assess the metabolite’s role in enhancing ocular tissue penetration?

  • Methodological Answer : Compare corneal permeability ex vivo (e.g., using Franz diffusion cells) between bromfenac and its glucoside metabolite. Employ radiolabeled tracers (³H-bromfenac) to track distribution in animal models. Validate findings with confocal microscopy or MALDI imaging to localize metabolites in ocular tissues .

Q. How should researchers integrate preclinical toxicology data into clinical risk assessments for this compound?

  • Methodological Answer : Apply the "No Observed Adverse Effect Level" (NOAEL) from rodent studies (e.g., embryolethality at 150× human exposure) to calculate a safety margin. Adjust for systemic exposure differences (e.g., ocular vs. oral administration) using allometric scaling. Validate with human pharmacokinetic data from microdosing trials and physiologically based pharmacokinetic (PBPK) models .

Q. What systematic approaches are effective for identifying research gaps in this compound’s mechanism of action?

  • Methodological Answer : Perform a PRISMA-guided systematic review of MEDLINE/EMBASE (exclusion criteria: cataract surgery, non-ocular applications). Use keyword combinations ("bromfenac glucoside" AND "COX inhibition" NOT "cataract"). Analyze gaps via bibliometric tools (e.g., VOSviewer) to map understudied areas, such as long-term ocular surface toxicity or interactions with biologics .

Methodological Best Practices

  • Literature Reviews : Prioritize primary sources indexed in PubMed or Web of Science. Exclude non-peer-reviewed platforms (e.g., ChemScene) and validate chemical data via CAS SciFinder .
  • Ethical Compliance : For human studies, register protocols on ClinicalTrials.gov and adhere to CONSORT guidelines for randomized trials, including blinding methods and power calculations .
  • Data Contradictions : Use sensitivity analyses to evaluate outlier studies and apply Bradford Hill criteria (e.g., biological plausibility, dose-response) to assess causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.